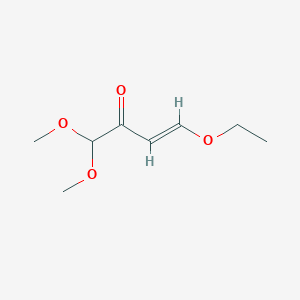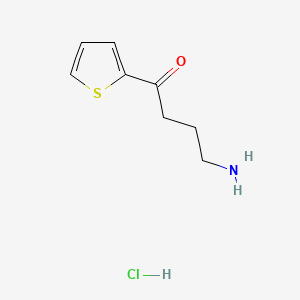
4-Ethoxy-1,1-dimethoxybut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-1,1-dimethoxybut-3-en-2-one is an organic compound with the molecular formula C8H14O4 It is a derivative of butenone, characterized by the presence of ethoxy and dimethoxy functional groups
Méthodes De Préparation
The synthesis of 4-Ethoxy-1,1-dimethoxybut-3-en-2-one typically involves the reaction of ethyl vinyl ether with dimethyl acetal in the presence of an acid catalyst. The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
4-Ethoxy-1,1-dimethoxybut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or dimethoxy groups with other functional groups using reagents like sodium methoxide or sodium ethoxide.
Addition: It can undergo addition reactions with organometallic reagents like Grignard reagents to form new carbon-carbon bonds.
Applications De Recherche Scientifique
4-Ethoxy-1,1-dimethoxybut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Researchers use it to study enzyme-catalyzed reactions and metabolic pathways involving butenone derivatives.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-1,1-dimethoxybut-3-en-2-one involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes that catalyze oxidation or reduction reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, contributing to the compound’s overall biological and chemical effects.
Comparaison Avec Des Composés Similaires
4-Ethoxy-1,1-dimethoxybut-3-en-2-one can be compared with similar compounds such as:
4-Dimethylamino-1,1-dimethoxybut-3-en-2-one: This compound has a dimethylamino group instead of an ethoxy group, leading to different chemical reactivity and applications.
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: The presence of trifluoromethyl groups in this compound imparts unique electronic properties, making it useful in different chemical contexts.
1,1,1-Trichloro-4-ethoxybut-3-en-2-one:
Propriétés
Formule moléculaire |
C8H14O4 |
|---|---|
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
(E)-4-ethoxy-1,1-dimethoxybut-3-en-2-one |
InChI |
InChI=1S/C8H14O4/c1-4-12-6-5-7(9)8(10-2)11-3/h5-6,8H,4H2,1-3H3/b6-5+ |
Clé InChI |
ABFLYMKMOPWLDV-AATRIKPKSA-N |
SMILES isomérique |
CCO/C=C/C(=O)C(OC)OC |
SMILES canonique |
CCOC=CC(=O)C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Potassium {3-tert-butylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13489037.png)



![rac-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride](/img/structure/B13489061.png)
![rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis](/img/structure/B13489069.png)

![rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid hydrochloride](/img/structure/B13489090.png)

amine hydrochloride](/img/structure/B13489112.png)

![N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13489121.png)

